

# The Biological Function of GLP-1(28-36)amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Glucagon-like peptide-1 (GLP-1) is a well-established incretin hormone pivotal in glucose homeostasis, making its analogues a cornerstone in the treatment of type 2 diabetes mellitus. [1] Traditionally, the metabolic breakdown of GLP-1 was thought to yield inactive byproducts. However, a growing body of evidence has illuminated the significant biological activities of its C-terminal nonapeptide metabolite, **GLP-1(28-36)amide**. This technical guide provides an indepth exploration of the multifaceted biological functions of **GLP-1(28-36)amide**, its signaling pathways, and the experimental methodologies employed in its study. This molecule, once overlooked, is now emerging as a potential therapeutic agent in its own right, with demonstrated effects on hepatic metabolism, pancreatic  $\beta$ -cell protection, glucose disposal, and cardioprotection, largely independent of the canonical GLP-1 receptor (GLP-1R).[1][2]

## **Core Biological Functions and Mechanisms**

**GLP-1(28-36)amide**, a product of the cleavage of GLP-1 by neutral endopeptidase (NEP), exerts a range of beneficial metabolic effects.[1][3] Unlike its parent molecule, GLP-1(7-36)amide, which primarily signals through the G-protein coupled GLP-1 receptor, **GLP-1(28-36)amide** appears to function through GLP-1R-independent mechanisms. Its actions are predominantly linked to mitochondrial-mediated pathways and the activation of the cAMP/PKA/β-catenin signaling cascade.



## Pancreatic β-Cell Protection and Function

**GLP-1(28-36)amide** plays a crucial role in the health and function of pancreatic  $\beta$ -cells. It has been shown to protect these cells from glucolipotoxicity, a major contributor to  $\beta$ -cell dysfunction in type 2 diabetes. The peptide enhances  $\beta$ -cell survival by inhibiting apoptosis and promoting proliferation. Mechanistically, it targets mitochondria, preserving the mitochondrial membrane potential, increasing cellular ATP levels, and inhibiting the release of cytochrome c and subsequent caspase activation.

## **Hepatic Metabolism and Glucose Homeostasis**

In the liver, **GLP-1(28-36)amide** demonstrates significant insulin-like actions. It suppresses hepatic glucose production by inhibiting the expression of key gluconeogenic enzymes. This effect is associated with the activation of the cAMP/PKA signaling pathway within hepatocytes. Furthermore, the nonapeptide has been shown to ameliorate hepatic steatosis in diet-induced obese mice.

## **Cardioprotective Effects**

Emerging evidence highlights the direct cardioprotective effects of **GLP-1(28-36)amide**. It has been shown to improve the recovery of left ventricular developed pressure and reduce infarct size in myocardial infarction models. The underlying mechanism involves the activation of prosurvival kinases. In coronary vascular cells, **GLP-1(28-36)amide** enters via macropinocytosis and binds to mitochondrial trifunctional protein- $\alpha$  (MTP $\alpha$ ), which shifts substrate utilization towards glycolysis, increasing ATP production. This rise in ATP activates soluble adenylyl cyclase (sAC), leading to cAMP production and PKA activation, ultimately conferring cytoprotection against oxidative injury.

### Neuroprotection

While research is ongoing, initial studies suggest that GLP-1 and its metabolites may have neuroprotective roles, with potential implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

## **Quantitative Data Summary**



The following tables summarize the key quantitative findings from various in vitro and in vivo studies on **GLP-1(28-36)amide**.

Table 1: In Vitro Effects of GLP-1(28-36)amide

| Cell<br>Type/System                           | Treatment                                     | Outcome                                                    | Quantitative<br>Effect                                                                                                      | Reference |
|-----------------------------------------------|-----------------------------------------------|------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------|
| Isolated Mouse<br>Hepatocytes                 | 100 nM GLP-<br>1(28-36)amide<br>for 24 hours  | Modulation of mitochondrial oxidative metabolism           | Suppressed<br>gluconeogenesis                                                                                               |           |
| INS-1 β-cells and dispersed human islet cells | 10 μM GLP-<br>1(28-36)amide<br>for 18 hours   | Protection against glucolipotoxicity- induced cytotoxicity | Promoted β-cell survival and improved function                                                                              | _         |
| INS-1 β-cells                                 | 1-10 μM GLP-<br>1(28-36)amide<br>for 2-4 days | Cytoprotection<br>against<br>glucolipotoxic<br>conditions  | Maintained mitochondrial membrane potential, increased ATP, reduced cytochrome C release, caspase activation, and apoptosis |           |
| INS-1 cells                                   | 50 nM GLP-1(28-<br>36)amide                   | CREB Ser133<br>phosphorylation                             | Rapid and<br>sustained<br>activation from 5<br>to 60 minutes                                                                | _         |
| Rat islets                                    | 50 nM GLP-1(28-<br>36)amide                   | ATF-1<br>phosphorylation                                   | Activation started at 5 minutes                                                                                             | -         |

Table 2: In Vivo Effects of GLP-1(28-36)amide in Animal Models



| Animal<br>Model                             | Treatment                                                                  | Duration                                               | Outcome                                         | Quantitative<br>Effect                                                                           | Reference |
|---------------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------|-------------------------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| Diet-induced obese mice                     | 18.5<br>nmol/kg/day<br>GLP-1(28-<br>36)amide                               | 9 weeks                                                | Hepatic<br>steatosis                            | Diminished development of hepatic steatosis                                                      |           |
| Streptozotoci<br>n-induced<br>diabetic mice | 18 nmol/kg<br>GLP-1(28-<br>36)amide<br>once daily                          | 9 weeks                                                | Pancreatic β-<br>cell mass and<br>proliferation | Increased β-cell mass and proliferation, improved glucose disposal                               |           |
| High-fat diet-<br>fed mice                  | 18.5 nmol/kg<br>GLP-1(28-<br>36)amide                                      | 6 weeks                                                | Hepatic<br>glucose<br>disposal                  | Improved hepatic glucose disposal, attenuated glucose production during pyruvate tolerance test  |           |
| Male<br>C57BL6/J<br>mice                    | Single administratio n of GLP- 1(28- 36)amide for 20 min prior to ischemia | 30 min global<br>ischemia and<br>40 min<br>reperfusion | Cardiac<br>function<br>recovery                 | Significantly greater recovery of left ventricular developed pressure (LVDP) compared to vehicle |           |
| Diet-induced obese mice                     | 18.5 nmol/kg<br>body weight<br>per day via                                 | 9 weeks                                                | Body weight and fat mass                        | Significant<br>decrease in<br>total body                                                         |           |



mini-osmotic weight and a pump reduction in fat mass

## **Signaling Pathways**

The biological effects of **GLP-1(28-36)amide** are mediated through distinct signaling pathways that are independent of the GLP-1 receptor.

# Mitochondrial-Mediated Pathway in β-Cells and Hepatocytes

**GLP-1(28-36)amide** directly targets mitochondria, particularly in stressed cells. This interaction leads to the preservation of mitochondrial integrity and function, which is crucial for cell survival and metabolic regulation.



Click to download full resolution via product page

Mitochondrial-mediated cytoprotective pathway of **GLP-1(28-36)amide**.

## **CAMP/PKA/β-Catenin Signaling Pathway**

In both pancreatic  $\beta$ -cells and hepatocytes, **GLP-1(28-36)amide** has been shown to activate the cAMP/PKA signaling cascade. This leads to the phosphorylation of CREB and the activation of  $\beta$ -catenin, which in turn regulates gene expression related to cell proliferation and metabolism.





Click to download full resolution via product page

cAMP/PKA/β-catenin signaling pathway activated by **GLP-1(28-36)amide**.

## **Detailed Experimental Protocols**

This section outlines the methodologies for key experiments cited in the literature to facilitate replication and further investigation.



#### In Vivo Administration in Mice

- Objective: To assess the long-term metabolic effects of **GLP-1(28-36)amide**.
- Animal Model: C57BL/6 mice fed a high-fat diet (60% calories from fat) for 13 weeks.
- Peptide Administration: Daily intraperitoneal (i.p.) injections of GLP-1(28-36)amide (18.5 nmol/kg body weight) or vehicle (PBS) for 6 weeks.
- · Key Measurements:
  - Body Weight and Food Intake: Measured weekly.
  - Glucose and Pyruvate Tolerance Tests: Performed at 4 and 5 weeks, respectively, after a
    16-hour or 6-hour fast. Glucose (1 g/kg) or sodium pyruvate (2 g/kg) is administered via
    i.p. injection, and blood glucose is monitored at various time points.
  - Gene Expression Analysis: At the end of the study, tissues (e.g., liver) are collected for analysis of gluconeogenic gene expression (e.g., Pck1, G6pc, Ppargc1a) by qPCR.

## **Isolated Hepatocyte Experiments**

- Objective: To investigate the direct effects of GLP-1(28-36)amide on hepatic glucose production.
- Cell Isolation: Primary hepatocytes are isolated from mice by collagenase perfusion.
- Treatment: Isolated hepatocytes are treated with GLP-1(28-36)amide (e.g., 100 nM) or vehicle for a specified duration (e.g., 4 or 24 hours).
- Key Assays:
  - Glucose Output Assay: Hepatocytes are incubated in a glucose-free medium with gluconeogenic substrates (e.g., lactate and pyruvate), and the amount of glucose released into the medium is measured.
  - Western Blotting: To assess the phosphorylation status of key signaling proteins such as PKA targets, CREB, Akt, and FoxO1.



## **β-Cell Viability and Apoptosis Assays**

- Objective: To determine the cytoprotective effects of GLP-1(28-36)amide on pancreatic β-cells under stress.
- Cell Culture: INS-1 cells or dispersed human islets are cultured.
- Induction of Stress: Cells are exposed to glucolipotoxic conditions (e.g., high glucose and oleate) or oxidative stress inducers (e.g., tert-butyl hydroperoxide).
- Treatment: Cells are co-incubated with GLP-1(28-36)amide at various concentrations (e.g., 1-10 μM).
- Key Assays:
  - Cell Viability Assay: Using methods such as MTT or ATPlite assays.
  - Mitochondrial Membrane Potential Assay: Using fluorescent dyes like JC-1.
  - Caspase Activity Assay: To measure the activity of caspases (e.g., caspase-3/7) as a marker of apoptosis.
  - Cytochrome c Release: Assessed by immunofluorescence microscopy.

# **Experimental Workflow for Investigating Cardioprotection**





Click to download full resolution via product page

Workflow for studying the cardioprotective effects of GLP-1(28-36)amide.

#### **Conclusion and Future Directions**

**GLP-1(28-36)amide** has transitioned from being considered an inactive metabolite to a bioactive peptide with significant therapeutic potential. Its ability to protect pancreatic  $\beta$ -cells, improve hepatic glucose metabolism, and exert direct cardioprotective effects, all through GLP-1R-independent mechanisms, opens new avenues for drug development. The focus on mitochondrial health and the activation of the cAMP/PKA/ $\beta$ -catenin pathway highlights novel targets for metabolic and cardiovascular diseases.

Future research should aim to unequivocally identify the specific cell surface receptor or transporter for **GLP-1(28-36)amide**, further elucidate the molecular details of its interaction with



mitochondrial proteins, and explore its physiological relevance by determining its endogenous concentrations in various tissues. Additionally, clinical studies are warranted to translate the promising preclinical findings into therapeutic applications for conditions such as type 2 diabetes, non-alcoholic fatty liver disease, and ischemic heart disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. GLP-1(28-36)amide, a Long Ignored Peptide Revisited PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Biological Function of GLP-1(28-36)amide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2656019#biological-function-of-glp-1-28-36-amide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com